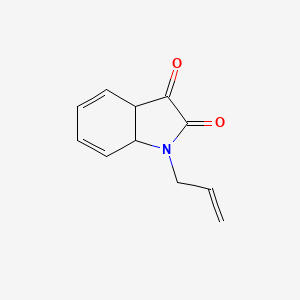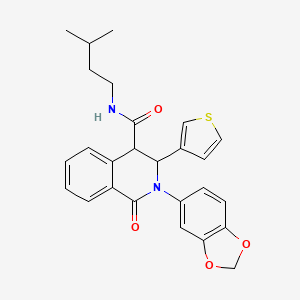
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
The compound and its analogues have been explored for their potential as serotonin-3 (5-HT3) receptor antagonists. This receptor subtype is implicated in various physiological and pathological processes, including gastrointestinal functions, anxiety, and depression. In one study, specific analogues demonstrated potent 5-HT3 receptor antagonistic activity, contributing to our understanding of the structure-activity relationships critical for this pharmacological action (Harada et al., 1995).
Orexin Receptor Antagonism
Another area of interest is the compound's role as an orexin receptor antagonist. Orexin receptors are involved in regulating wakefulness and sleep, and antagonism of these receptors is being investigated for potential therapeutic applications in insomnia and related disorders. Studies have detailed the disposition and metabolism of related compounds, shedding light on how these substances are processed in the body and their potential efficacy as orexin receptor antagonists (Renzulli et al., 2011).
Imaging of Solid Tumors
Additionally, benzamide analogues of the compound have been evaluated as ligands for positron emission tomography (PET) imaging, specifically targeting the sigma-2 receptor status of solid tumors. This application is significant in the field of oncology, providing a non-invasive method to assess and monitor the progression of solid tumors (Tu et al., 2007).
Anti-Inflammatory Properties
The compound's analogues have also been investigated for their anti-inflammatory properties. This is crucial for conditions such as rheumatoid arthritis, where inflammation plays a central role. Studies have demonstrated the potential of these compounds to modulate inflammatory responses, offering insights into new therapeutic pathways (Torres et al., 1999).
Anti-Fatigue Effects
Furthermore, benzamide derivatives of the compound have been studied for their anti-fatigue effects. These studies are particularly relevant in understanding how certain compounds can influence physical endurance and fatigue, which has implications for conditions characterized by chronic fatigue and energy dysregulation (Wu et al., 2014).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-16(2)9-11-27-25(29)23-19-5-3-4-6-20(19)26(30)28(24(23)17-10-12-33-14-17)18-7-8-21-22(13-18)32-15-31-21/h3-8,10,12-14,16,23-24H,9,11,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYPYQHAINHCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC4=C(C=C3)OCO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



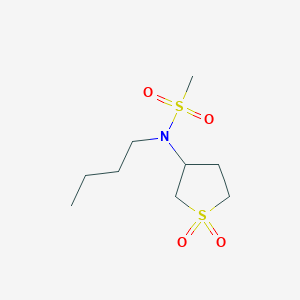
![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
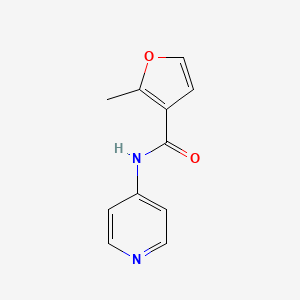
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)

![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)

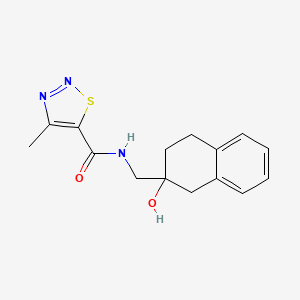
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
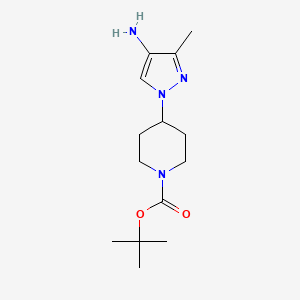
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
